Butatriene-1,1,4,4-tetracarbohydrazide

Catalog No.
S13003271
CAS No.
670222-13-6
M.F
C8H12N8O4
M. Wt
284.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butatriene-1,1,4,4-tetracarbohydrazide

CAS Number

670222-13-6

Product Name

Butatriene-1,1,4,4-tetracarbohydrazide

IUPAC Name

2,5-bis(hydrazinecarbonyl)-6-hydrazinyl-N-imino-6-oxohexa-2,4-dienamide

Molecular Formula

C8H12N8O4

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C8H12N8O4/c9-13-5(17)3(6(18)14-10)1-2-4(7(19)15-11)8(20)16-12/h1-2,9H,10-12H2,(H,14,18)(H,15,19)(H,16,20)

InChI Key

XYGLCHAXHATGSG-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)NN)C(=O)NN)C=C(C(=O)NN)C(=O)N=N

Butatriene-1,1,4,4-tetracarbohydrazide is a complex organic compound characterized by its unique structure, which features four hydrazide functional groups attached to a butatriene backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple hydrazide groups may impart interesting properties such as enhanced reactivity and biological activity.

The chemical behavior of Butatriene-1,1,4,4-tetracarbohydrazide can be analyzed through its reactions with various electrophiles and nucleophiles. Given its diene structure, it can undergo typical diene reactions such as:

  • Electrophilic Addition: The double bonds in the butatriene moiety can react with electrophiles (e.g., halogens, acids) leading to the formation of addition products.
  • Hydrazone Formation: The hydrazide groups can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Condensation Reactions: The compound may participate in condensation reactions to form larger cyclic or acyclic structures.

These reactions can be influenced by factors such as temperature and solvent choice, potentially yielding different products based on reaction conditions.

The biological activity of Butatriene-1,1,4,4-tetracarbohydrazide is an area of interest due to the presence of hydrazide groups, which are known for their pharmacological properties. Compounds containing hydrazides have been studied for:

  • Antimicrobial Activity: Some hydrazides exhibit significant antibacterial and antifungal properties.
  • Antitumor Activity: Certain derivatives have shown promise in cancer research as potential therapeutic agents.
  • Immunostimulatory Effects: Research indicates that compounds similar to those containing hydrazides can enhance immune responses.

Further studies are needed to explore the specific biological effects of Butatriene-1,1,4,4-tetracarbohydrazide.

The synthesis of Butatriene-1,1,4,4-tetracarbohydrazide can be approached through various methods:

  • Hydrazine Reaction with Dienes: Starting from butatriene or its derivatives, a reaction with hydrazine could yield the tetracarbohydrazide.
  • Multi-step Synthesis: Utilizing known reactions for forming hydrazides and then coupling them with butatriene could be a feasible synthetic route.
  • Cyclization Techniques: Employing cyclization methods to introduce the hydrazide functional groups onto the butatriene backbone might also be explored.

Each method would need optimization for yield and purity.

Butatriene-1,1,4,4-tetracarbohydrazide has potential applications in:

  • Pharmaceuticals: As a precursor for developing new drugs due to its biological activity.
  • Polymer Chemistry: It could serve as a monomer in the synthesis of novel polymers with specific properties.
  • Agricultural Chemicals: Investigating its efficacy as a biocide or fungicide could open new avenues in agricultural applications.

Interaction studies involving Butatriene-1,1,4,4-tetracarbohydrazide may focus on:

  • Reactivity with Biological Targets: Understanding how this compound interacts with enzymes or receptors could elucidate its mechanism of action.
  • Complex Formation: Investigating potential complexes it forms with metal ions or other organic molecules may reveal new catalytic properties or stability enhancements.

Such studies would provide insight into both its chemical behavior and potential utility in various applications.

Butatriene-1,1,4,4-tetracarbohydrazide shares structural similarities with several other compounds. Notable comparisons include:

Compound NameStructure TypeUnique Features
HydrazineSimple HydrazineBasic structure; less complex than Butatriene.
3-Hydrazinopropanoic AcidHydrazine DerivativeExhibits anti-inflammatory properties.
5-AminotetrazoleTetrazole DerivativeKnown for diverse biological activities.
2-HydrazinobenzothiazoleBenzothiazolePotential antitumor activity; more aromatic nature.

Butatriene-1,1,4,4-tetracarbohydrazide's uniqueness lies in its tetracarbohydrazide structure combined with a diene framework that may allow for distinct reactivity patterns not present in simpler compounds.

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is 1,1,4,4-tetrakis(hydrazinecarbonyl)-1,2,3-butatriene. This nomenclature follows the additive substituent rule, prioritizing the carbohydrazide groups (-CONHNH~2~) as prefixes to the parent hydrocarbon (butatriene). The numbering begins at the terminal carbon of the cumulene system, with identical substituents on carbons 1 and 4 described using the multiplicative prefix "tetrakis".

Alternative designations include:

  • Butatriene tetracarbohydrazide (common abbreviation)
  • 1,2,3-Butatriene-1,1,4,4-tetracarbohydrazide (simplified positional notation)
  • Tetrahydrazide of butatrienetetracarboxylic acid (functional derivative terminology)

Registries such as PubChem and DSSTox currently lack entries for this compound, though analogous fluorinated butatrienes (e.g., 1,1,4,4-tetrafluoro-1,2,3-butatriene) provide naming precedents.

Molecular Formula and Connectivity Analysis

The molecular formula C~8~H~16~N~8~O~4~ derives from:

  • C~4~H~4~ (1,2,3-butatriene backbone)
  • 4 × CONHNH~2~ (carbohydrazide substituents: C~1~O~1~N~2~H~4~ per group)

Connectivity analysis reveals:

  • A linear C=C=C=C core with bond lengths characteristic of cumulenes (~1.28–1.34 Å for consecutive double bonds).
  • Two carbohydrazide groups (-CONHNH~2~) attached to each terminal carbon (C1 and C4), creating a symmetrical substitution pattern.
  • Resonance stabilization through conjugation between the π-system of the cumulene and the carbonyl groups, as observed in fluorinated analogs.

Isomeric Considerations and Tautomeric Forms

The compound exhibits structural isomerism based on:

Isomer TypeCharacteristics
PositionalAlternative substitution patterns (e.g., 1,2,3,4-tetrasubstitution)
GeometricRestricted by the rigidity of the cumulene backbone
TautomericHydrazide ⇌ azo-enol forms mediated by proton transfer (theoretical)

Tautomerism remains hypothetical but could involve:$$\text{H~2~NNHC(O)–C≡C–C(O)NHNH~2~} \rightleftharpoons \text{HN=N–C(OH)=C–C(OH)=N–NH~2~}$$Such equilibria might influence reactivity in catalytic or coordination environments.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

284.09815089 g/mol

Monoisotopic Mass

284.09815089 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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